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Compound of Interest

Compound Name: NC03

Cat. No.: B15607507 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary
NC03 is a small molecule inhibitor of Phosphatidylinositol 4-Kinase Type II Alpha (PI4K2A), an

enzyme crucial for maintaining cellular membrane integrity and function. By reducing the levels

of phosphatidylinositol 4-phosphate (PI4P) in the Golgi apparatus and endosomes, NC03
presents a valuable tool for research in oncology, virology, and neurology.[1]

Chemical Structure and Properties
The chemical properties of NC03 are summarized in the table below. The structure is provided

in the SMILES format for computational use.

Property Value

Molecular Formula C21H21N3O7S

Molecular Weight 459.47 g/mol

CAS Number 568558-66-7

SMILES
O=C(NC1=CC=C2OCCOC2=C1)CSC3=NN=C(

O3)C=4C=C(OC)C(OC)=C(OC)C4
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Quantitative Data
NC03 has been characterized through various in vitro and cell-based assays to determine its

potency and efficacy. The following table summarizes the key quantitative findings from the

foundational study by Sengupta et al. (2019).

Assay Type Target/System Result Reference

In-Cell BRET Assay
PI4P production in

Rab7 compartment
40-50% reduction

[Sengupta et al.,

2019]

Live Cell Confocal

Imaging

PI4P levels in Golgi

and endosomes

Rapid reduction at 10

µM

[Sengupta et al.,

2019]

Signaling Pathway
NC03 exerts its effect by directly inhibiting the enzymatic activity of PI4K2A. This kinase is

responsible for phosphorylating phosphatidylinositol (PI) to generate phosphatidylinositol 4-

phosphate (PI4P), a key signaling lipid and a precursor for other phosphoinositides. PI4P is

essential for vesicular trafficking and the structural integrity of the Golgi apparatus and

endosomes. By inhibiting PI4K2A, NC03 disrupts these processes.
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Click to download full resolution via product page

Caption: Inhibition of PI4K2A by NC03 blocks PI4P production.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of

NC03.

High-Throughput Screening for PI4K2A Inhibitors (ADP-
Glo™ Assay)
This protocol was adapted for a high-throughput screen to identify inhibitors of PI4K2A.

Objective: To measure the kinase activity of PI4K2A by quantifying the amount of ADP

produced.

Materials:

Recombinant PI4K2A enzyme
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Lipid substrate (e.g., PI:PS in unilamellar vesicles)

ATP

ADP-Glo™ Kinase Assay Kit (Promega)

Test compounds (including NC03) dissolved in DMSO

384-well white plates

Procedure:

Reaction Setup: In a 384-well plate, add 25 µL of a reaction mixture containing the PI4K2A

enzyme, lipid substrate, and reaction buffer.

Compound Addition: Add 5 µL of the test compound (or DMSO for control) at the desired

concentration.

Initiation: Start the kinase reaction by adding 5 µL of ATP solution.

Incubation: Incubate the reaction at room temperature for 60 minutes.

ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and

deplete the remaining ATP. Incubate for 40 minutes at room temperature.

ADP to ATP Conversion: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and

initiate the luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.

Luminescence Measurement: Measure the luminescence using a plate reader. The light

output is proportional to the ADP concentration, and thus to the kinase activity.
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Caption: Workflow for the ADP-Glo™ kinase assay.
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In-Cell PI4P Measurement (BRET Assay)
This bioluminescence resonance energy transfer (BRET) assay was developed to measure the

effect of inhibitors on PI4P levels in a specific cellular compartment in live cells.

Objective: To quantify the changes in PI4P levels on Rab7-positive endosomes in response to

NC03 treatment.

Materials:

HEK293 cells

Plasmids encoding a BRET-based PI4P sensor targeted to Rab7 endosomes

Cell transfection reagent (e.g., Lipofectamine)

White 96-well plates

Coelenterazine h (luciferase substrate)

NC03

BRET-compatible plate reader

Procedure:

Cell Transfection: Co-transfect HEK293 cells with the donor (e.g., a PI4P-binding domain

fused to Renilla luciferase) and acceptor (e.g., a Rab7-targeted YFP) plasmids.

Cell Plating: Plate the transfected cells into white 96-well plates.

Compound Treatment: Treat the cells with the desired concentration of NC03 or DMSO

(vehicle control).

Substrate Addition: Add coelenterazine h to the wells to a final concentration of 5 µM.

BRET Measurement: Immediately measure the luminescence at two wavelengths (e.g., 475

nm for the donor and 535 nm for the acceptor) using a BRET-compatible plate reader.
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Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the

donor emission intensity. A decrease in the BRET ratio indicates a reduction in PI4P levels.
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Caption: Workflow for the in-cell BRET assay.
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Conclusion
NC03 is a valuable chemical probe for studying the cellular functions of PI4K2A. Its ability to

acutely inhibit this enzyme allows for the investigation of its role in various cellular processes

and its potential as a therapeutic target in several diseases. The experimental protocols

provided herein offer a foundation for further research and drug development efforts centered

on PI4K2A inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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